molecular formula C15H19NO4 B13252891 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

カタログ番号: B13252891
分子量: 277.31 g/mol
InChIキー: FJSFTEGPBCILJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is a specialized amino acid derivative designed for the synthesis of advanced macrocyclic peptide constructs. Its primary research value lies in its application as a critical building block in the development of novel therapeutic compounds that target the KRAS protein, a key oncogenic driver in many cancers. The benzyloxycarbonyl (Cbz) group serves as a standard protecting group for the amine functionality, enabling controlled solid-phase peptide synthesis. This compound is engineered for incorporation into macrocyclic structures that potently bind to KRAS mutants, such as the prevalent G12D, and inhibit the protein's activity by disrupting SOS1-mediated GDP-GTP exchange, a crucial step in the KRAS signaling pathway . This mechanism helps suppress the downstream ERK1/2 phosphorylation and can reduce the proliferation of cancer cells harboring KRAS mutations . As a component of these innovative peptidomimetics, this reagent contributes to enhanced binding affinity, improved cytosolic stability by avoiding disulfide crosslinks, and increased cell membrane permeability of the resulting macrocyclic peptides . It is an essential tool for medicinal chemists and researchers exploring next-generation oncology therapeutics directed at one of the most frequently mutated genes in human cancers.

特性

分子式

C15H19NO4

分子量

277.31 g/mol

IUPAC名

5-methyl-2-(phenylmethoxycarbonylamino)hex-5-enoic acid

InChI

InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3,(H,16,19)(H,17,18)

InChIキー

FJSFTEGPBCILJC-UHFFFAOYSA-N

正規SMILES

CC(=C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. Non-proteinogenic amino acids, such as 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid, are of significant interest as building blocks for creating peptidomimetics and other complex molecular architectures. Their unique side chains can impart desirable properties such as increased metabolic stability and conformational rigidity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This guide provides a detailed analysis and interpretation of the ¹H and ¹³C NMR spectra expected for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid, grounded in established principles and data from analogous structures.

The benzyloxycarbonyl (Cbz) protecting group is frequently employed in peptide synthesis, and its characteristic NMR signals are well-documented.[1] The unsaturated hexenoic acid side chain, however, presents a more complex set of signals that require careful analysis. This guide will deconstruct the molecule into its constituent fragments to predict and explain the chemical shifts, multiplicities, and coupling constants for each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is predicted to exhibit a series of distinct signals corresponding to the protons of the Cbz group, the amino acid backbone, and the unsaturated side chain. The exact chemical shifts can be influenced by factors such as solvent, concentration, and temperature.[2] The following predictions are based on typical values observed for similar structures in common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Carboxylic Acid (OH) 10.0 - 12.0broad singlet1HThe chemical shift of this proton is highly variable and depends on concentration and solvent. It may undergo exchange with D₂O.
Aromatic (C₆H₅) 7.25 - 7.40multiplet5HThese are the protons of the phenyl ring of the Cbz group.
Amide (NH) 5.0 - 6.0doublet1HThe coupling to the α-proton (H-2) will result in a doublet. The chemical shift is variable and dependent on hydrogen bonding.[2]
Benzyl (CH₂Ph) 5.10singlet2HThese two protons are diastereotopic and may appear as two doublets if rotation is restricted, but often appear as a singlet.[5]
Olefinic (=CH₂) 4.70 - 4.80two singlets2HThese are the two geminal protons of the terminal alkene. They are expected to be non-equivalent and may show very small geminal coupling.
α-Proton (H-2) 4.30 - 4.50multiplet1HThis proton is coupled to the amide proton and the two diastereotopic protons on C-3, resulting in a complex multiplet.
β-Protons (H-3) 2.20 - 2.40multiplet2HThese are diastereotopic protons and will exhibit complex splitting due to coupling with H-2 and H-4.
γ-Protons (H-4) 2.00 - 2.15multiplet2HThese protons are coupled to the β-protons (H-3).
Methyl (CH₃) 1.70singlet3HThis methyl group is attached to the double bond and is expected to be a singlet, though it may show very fine allylic coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts are based on data from analogous N-Cbz protected amino acids and unsaturated carboxylic acids.[6][7]

CarbonPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (C=O) 174.0 - 176.0The chemical shift of the carboxylic acid carbonyl is typically in this downfield region.
Urethane (C=O) 155.0 - 156.5This is the characteristic chemical shift for the carbonyl carbon of a Cbz protecting group.[6]
Quaternary Olefinic (C-5) 140.0 - 142.0The substituted carbon of the double bond.
Aromatic (C₆H₅) 136.0 - 137.0 (ipso), 128.0 - 129.0 (ortho, meta, para)The ipso-carbon is the one attached to the benzyl group. The other aromatic carbons will appear in the typical aromatic region.
Terminal Olefinic (=CH₂) 112.0 - 114.0The terminal carbon of the double bond.
Benzyl (CH₂Ph) 66.5 - 67.5The benzylic carbon of the Cbz group.[5]
α-Carbon (C-2) 53.0 - 55.0The stereocenter of the amino acid.
β-Carbon (C-3) 34.0 - 36.0
γ-Carbon (C-4) 30.0 - 32.0
Methyl (CH₃) 22.0 - 24.0The methyl group on the double bond.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.[8]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (OH and NH).[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[9]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to achieve good signal dispersion.[8][10]

    • Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively.[8]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments, particularly within the hexenoic acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Confirmation prep Dissolve Compound in Deuterated Solvent with TMS acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR proc_1d Process 1D Spectra: - Phasing - Baseline Correction - Integration (¹H) - Peak Picking acq_1h->proc_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->proc_1d proc_2d Process 2D Spectra: - Phasing - Referencing acq_2d->proc_2d assign Assign Signals: - Chemical Shifts - Multiplicities - Correlations proc_1d->assign proc_2d->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of chemical research and development. For a molecule like 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid, a systematic approach to spectral interpretation, supported by data from analogous compounds and two-dimensional NMR techniques, allows for its unambiguous structural confirmation. The predicted data and experimental protocols outlined in this guide provide a robust framework for researchers to characterize this and other novel non-proteinogenic amino acids, thereby accelerating the discovery of new therapeutics and chemical entities.

References

  • Indian Journal of Advances in Chemical Science. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Redalyc.org. Synthesis and characterization of novel α-monomers of peptide nucleic acid. [Link]

  • African Journals Online (AJOL). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure | Bulletin of the Chemical Society of Ethiopia. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0056177). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • 2 Protection of Functional Groups. 2 Protection of Functional Groups. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

  • GEO-LEO e-docs. Supplementary of Molecules. [Link]

  • Reddit. Predict 1 H-NMR : r/OrganicChemistry. [Link]

  • Chemsrc. 2-{[(Benzyloxy)carbonyl]amino}-3-methylhex-5-enoic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

Sources

Methodological & Application

Application Note: Protocol for Incorporating 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The engineering of bioactive peptides often requires the precise incorporation of non-natural amino acids to enhance proteolytic stability, induce specific secondary structures, or provide chemical handles for conjugation. 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is a highly specialized building block designed for these advanced applications.

Biologically, its unprotected parent compound, (S)-2-amino-5-methylhex-5-enoic acid, acts as a methionine analog that competes with natural methionine, thereby inhibiting bacterial protein synthesis[1]. However, in synthetic peptide chemistry, this compound is prized for its structural features:

  • The Terminal Alkene (Methallyl Group): The 5-methylhex-5-enoic acid side chain provides a sterically hindered but highly reactive terminal double bond. This serves as an orthogonal handle for late-stage functionalization, such as Ring-Closing Metathesis (RCM) to create stapled peptides, or thiol-ene click chemistry for payload conjugation.

  • The Cbz Protecting Group: Historically introduced by Bergmann and Zervas[2], the carboxybenzyl (Cbz) group provides robust N-terminal protection. It is highly stable to the acidic conditions used for Boc removal and the mild basic conditions used for Fmoc removal, making it an ideal orthogonal mask during [3].

Strategic Considerations: The Deprotection Dilemma

As a peptide scientist, you must navigate a critical chemoselectivity challenge when using this building block. The standard method for removing a Cbz group is catalytic hydrogenation (e.g., H₂ gas over a Pd/C catalyst). However, applying standard hydrogenation will inevitably reduce the terminal alkene of the 5-methylhex-5-enoic acid side chain, converting it into a biologically inert 5-methylhexane derivative and destroying your functional handle[4].

The Causality of the Solution: To preserve the alkene for downstream cross-linking or conjugation, you must bypass reductive pathways entirely. The Cbz carbamate must be cleaved using non-reductive, SN2-like dealkylation mechanisms. [5] or strong acids (like HBr/AcOH) are required to chemoselectively remove the Cbz group while leaving the double bond intact. Alternatively, the Cbz group can be intentionally retained in the final sequence as a lipophilic N-terminal cap to enhance cellular permeability.

Chemoselectivity Root Cbz-Protected Alkene Peptide Path1 Standard Hydrogenation (H2, Pd/C) Root->Path1 Path2 Acidic Cleavage (TMSI or HBr/AcOH) Root->Path2 Result1 Alkene Reduced (Loss of Functionality) Path1->Result1 Result2 Alkene Preserved (Ready for Click/RCM) Path2->Result2

Chemoselective deprotection logic to preserve the terminal alkene during Cbz removal.

Quantitative Data & Optimization

To ensure a self-validating experimental setup, the following tables summarize the quantitative parameters required to optimize both the coupling of this sterically hindered amino acid and its subsequent chemoselective deprotection.

Table 1: Optimization of Coupling Conditions for the Methallyl Side Chain Note: The steric bulk of the 5-methyl group necessitates highly reactive uronium/aminium salts rather than standard carbodiimides.

Coupling ReagentBaseSolventReaction TimeCoupling Efficiency
DIC / HOBtNoneDMF4 hours~60% (Incomplete)
HBTUDIPEADMF2 hours~80%
HATU DIPEA DMF 1 hour >95% (Optimal)

Table 2: Comparison of Cbz Deprotection Methods in Alkene-Bearing Peptides

Deprotection MethodReagentsAlkene StatusTypical YieldChemoselectivity Profile
Catalytic HydrogenationH₂, Pd/C, MeOHReduced>95%Poor (Destroys alkene)[4]
Lewis Acid Cleavage TMSI, DCM, 0 °C Preserved 85-90% Excellent [5]
Strong Acid CleavageHBr/AcOHPreserved75-80%Moderate (Side reactions)

Experimental Protocols

Protocol A: N-Terminal Coupling via SPPS

Because the Cbz group is orthogonal to Fmoc, this amino acid is typically coupled as the final N-terminal residue on the resin.

  • Preparation: Swell the resin-bound peptide (1.0 eq, with a free N-terminal amine) in anhydrous DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the activation vial. Stir for 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Validation (QC): Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol B: Late-Stage Functionalization (Thiol-Ene Click)

This protocol conjugates a thiol-bearing payload (e.g., a PEG chain or fluorophore) to the preserved terminal alkene.

  • Solvation: Dissolve the purified, alkene-bearing peptide (1.0 eq) in a degassed mixture of H₂O/Acetonitrile (1:1 v/v).

  • Reagent Addition: Add the thiol payload (3.0 eq) and the water-soluble photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, 0.2 eq).

  • Irradiation: Irradiate the reaction mixture with UV light (365 nm) for 30 minutes at room temperature under an argon atmosphere.

  • Validation (QC): Analyze the reaction via LC-MS. Look for the mass shift corresponding to the exact addition of the thiol payload mass, confirming the anti-Markovnikov thioether linkage.

Protocol C: Chemoselective Cbz Deprotection (Alkene-Preserving)

If the Cbz group must be removed while keeping the unreacted alkene intact, use this TMSI-mediated cleavage[5].

  • Preparation: Dissolve the fully protected peptide in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice bath to prevent side reactions.

  • Cleavage: Dropwise, add Trimethylsilyl iodide (TMSI, 5.0 eq). The solution may turn slightly yellow.

  • Incubation: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching & Validation (QC): Quench the reaction by adding methanol (MeOH), which destroys excess TMSI and liberates the free amine. Concentrate under reduced pressure and verify the removal of the Cbz group (-134 Da) via LC-MS, ensuring the alkene mass remains unreduced.

Synthetic Workflow Visualization

Workflow A Peptide Assembly (SPPS/LPPS) B N-Terminal Coupling Cbz-Amino Acid A->B C Late-Stage Functionalization (Thiol-Ene / RCM) B->C D Chemoselective Cleavage (TMSI / Strong Acid) C->D E Bioactive Peptide (Intact Alkene) D->E

Workflow for incorporating and functionalizing the alkene-bearing Cbz-amino acid.

References

  • "Synthetic Approaches to the New Drugs Approved During 2015." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

olefin metathesis applications with 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Olefin Metathesis Workflows Utilizing 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic Acid

Executive Summary

The synthesis of conformationally constrained peptidomimetics and stapled peptides relies heavily on the strategic incorporation of unnatural amino acids. 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid (Cbz-protected 2-amino-5-methyl-5-hexenoic acid, or Cbz-AMHA) is a highly specialized building block designed for this exact purpose. Featuring a sterically demanding 1,1-disubstituted terminal alkene (a 3-methyl-3-butenyl side chain) and a Cbz-protected α -amine, this compound is engineered to undergo olefin metathesis to generate trisubstituted double bonds .

Unlike standard disubstituted staples formed from simple terminal alkenes, trisubstituted staples provide superior helicity induction, restrict rotational degrees of freedom, and impart high resistance to proteolytic degradation[1](). This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for executing Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) with this challenging but highly rewarding substrate.

Mechanistic Rationale: Overcoming Steric Hindrance

The primary challenge when working with Cbz-AMHA is the steric bulk of the methyl group at the C5 position. During the catalytic cycle, the ruthenium carbene must coordinate with this 1,1-disubstituted olefin and form a sterically crowded metallacyclobutane intermediate.

  • Catalyst Selection: First-generation catalysts (e.g., Grubbs I) lack the electron density required to stabilize this intermediate and will stall. Second-generation catalysts, particularly Hoveyda-Grubbs II (HG-II) , are mandatory. The strongly electron-donating N-heterocyclic carbene (NHC) ligand accelerates the [2+2] cycloaddition/cycloreversion steps, while the isopropoxystyrene ligand provides a rapid initiation rate suitable for hindered substrates[2]().

  • Protecting Group Dynamics: The Cbz group is critical. Free α -amines are notorious for chelating the ruthenium center, forming stable, metathesis-inactive complexes. The carbamate protection neutralizes the nucleophilicity of the nitrogen, allowing the catalytic cycle to proceed unimpeded[3]().

G A Ru Precatalyst (Hoveyda-Grubbs II) B Active Ru-Carbene (14-Electron Species) A->B Ether Dissociation C Olefin Coordination (Cbz-AMHA Binding) B->C Substrate Binding D Sterically Hindered Metallacyclobutane C->D [2+2] Cycloaddition E Cycloreversion & Trisubstituted Alkene Release D->E [2+2] Cycloreversion E->B Ethylene Loss (Catalytic Turnover)

Mechanism of Ru-catalyzed olefin metathesis for 1,1-disubstituted alkenes.

Strategic Optimization of Metathesis Conditions

To successfully utilize Cbz-AMHA, the reaction thermodynamics must be strictly controlled. RCM requires high dilution to statistically favor intramolecular cyclization over intermolecular oligomerization[4](). Conversely, CM requires high concentrations to force the bimolecular coupling.

Table 1: Divergent Optimization for RCM vs. CM of Cbz-AMHA

ParameterSub-optimal ConditionOptimized for RCM (Macrocyclization)Optimized for CM (Cross-Coupling)
Catalyst Grubbs I (5 mol%)Hoveyda-Grubbs II (10 mol%)Grubbs II (5 mol%)
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Dichloromethane (DCM)
Concentration 50 mM2 mM (High Dilution) 100 mM (High Concentration)
Temperature 40 °C80 °C (Reflux)40 °C (Reflux)
Outcome < 15% conversion (Stalled)> 85% yield (Intramolecular)> 75% yield (Intermolecular)

Self-Validating Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM) for Peptide Stapling

This protocol describes the macrocyclization of a linear peptide precursor containing Cbz-AMHA and a standard terminal alkene (e.g., allyl glycine).

Step 1: System Preparation & Degassing

  • Dissolve the linear diene precursor (0.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a final concentration of 2 mM (50 mL total volume).

  • Causality Rule: Sparge the solution with Argon for a minimum of 30 minutes. Oxygen is lethal to the propagating Ru-carbene species. Degassing prevents premature catalyst decomposition, ensuring high turnover numbers.

Step 2: Catalyst Introduction

  • Bring the degassed solution to a gentle reflux (80 °C) under an Argon atmosphere.

  • Dissolve Hoveyda-Grubbs II catalyst (10 mol%, 0.01 mmol) in 1 mL of anhydrous, degassed DCE and add it dropwise to the refluxing solution over 10 minutes.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • After 2 hours, withdraw a 50 µL aliquot, dilute in LC-MS grade methanol, and analyze.

  • Self-Validation: Successful metathesis is confirmed by the disappearance of the starting mass and the emergence of the [M−28]+ peak (loss of ethylene gas). If conversion is <50% and stalled, do not raise the temperature. Instead, re-sparge with Argon and add a secondary bolus of catalyst (5 mol%).

Step 4: Quenching and Ru-Scavenging

  • Once conversion is complete, cool the reaction to room temperature.

  • Add ethyl vinyl ether (50 equivalents relative to the catalyst). Stir for 30 minutes.

    • Causality Rule: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, metathesis-inactive Fischer carbene. This prevents unwanted double-bond migration (isomerization) during solvent evaporation.

  • Add a ruthenium scavenger (e.g., SiliaBond DMT or triphenylphosphine oxide) and stir for 2 hours before filtering through a pad of Celite. Concentrate the filtrate in vacuo.

Workflow N1 Substrate Preparation (2 mM) N2 Argon Sparging (30 mins) N1->N2 N3 HG-II Addition @ 80°C N2->N3 N4 LC-MS Validation [M-28] Peak N3->N4 N5 Ethyl Vinyl Ether Quench N4->N5 N6 Ru Scavenging & Chromatography N5->N6

Step-by-step experimental workflow for ring-closing metathesis (RCM).
Protocol B: Solution-Phase Cross-Metathesis (CM)

When synthesizing complex unnatural amino acid derivatives via intermolecular coupling, the parameters must shift to force bimolecular collision.

  • Concentration: Dissolve Cbz-AMHA (1.0 equiv) and the cross-coupling olefin partner (3.0 equiv, to drive statistical heterodimerization) in anhydrous DCM at a high concentration (100 mM).

  • Catalysis: Add Grubbs II catalyst (5 mol%). For CM, Grubbs II often provides a better balance of initiation rate and stability compared to HG-II, minimizing unwanted homodimerization of the less hindered partner.

  • Execution: Reflux at 40 °C for 12 hours under a steady stream of Argon. Note: The steady stream of Argon actively sweeps the generated ethylene gas out of the condenser, shifting the thermodynamic equilibrium toward the product via Le Chatelier's principle.

  • Quench & Purify: Follow the identical ethyl vinyl ether quenching and scavenging protocol described in Step 4 of Protocol A.

References

  • [4] /[5] Stereoselective Total Synthesis of (−)-Perrottetinene and Assignment of Its Absolute Configuration. Organic Letters - ACS Publications. Available at:[Link]

  • [2] Evolution of Catalytic Stereoselective Olefin Metathesis: From Ancillary Transformation to Purveyor of Stereochemical Identity. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. Available at:[Link]

  • [1] Stereodivergent access to non-natural α-amino acids via enantio- and Z/E-selective catalysis. Science / ResearchGate. Available at:[Link]

Sources

Application Note: A Researcher's Guide to Peptide Stapling Using 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptide stapling has emerged as a transformative chemical strategy for constraining peptides into their bioactive α-helical conformation. This structural reinforcement enhances proteolytic resistance, improves cell permeability, and increases target affinity, thereby enabling the pursuit of previously "undruggable" intracellular protein-protein interactions.[1][2] This guide provides an in-depth exploration of hydrocarbon stapling using derivatives of 2-amino-5-methylhex-5-enoic acid, a key unnatural amino acid (UAA) for installing a stabilizing brace via Ring-Closing Metathesis (RCM). We will detail the principles of peptide design, step-by-step protocols for synthesis and stapling, and methods for characterization, offering researchers a comprehensive resource for developing next-generation peptide therapeutics.

The Principle of Hydrocarbon Stapling

The α-helix is a fundamental secondary structure motif that mediates a vast number of protein-protein interactions.[1] However, when short helical peptide domains are isolated from their parent protein, they typically collapse into a random coil in solution, losing their biological activity and becoming susceptible to rapid degradation by proteases.[3]

Hydrocarbon stapling addresses this challenge by introducing a synthetic, all-hydrocarbon brace across one face of the helix.[4] This is achieved by strategically replacing two natural amino acids in the peptide sequence with unnatural α,α-disubstituted amino acids bearing terminal olefin side chains.[3] A ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction then covalently links these side chains, forming a macrocycle that locks the peptide into its α-helical shape.[5]

The resulting "stapled" peptides exhibit several advantageous properties:

  • Enhanced Helicity: The staple pre-organizes the peptide backbone, significantly increasing its α-helical content in solution.[4]

  • Protease Resistance: The stabilized structure sequesters the amide backbone, rendering it a poor substrate for proteolytic enzymes.[3][4]

  • Improved Cell Penetration: The hydrophobic nature of the hydrocarbon staple can facilitate passage across cellular membranes, allowing the peptide to reach intracellular targets.[1]

  • High Target Affinity: By minimizing the entropic penalty of binding, stapled peptides often bind to their targets with high affinity and specificity.[6]

The Key Building Block: From Cbz-Protection to SPPS Integration

The user has specified 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid. This molecule contains the core structure for stapling—an α-amino acid with an olefin-terminated side chain—but its N-terminus is protected by a Benzyloxycarbonyl (Cbz or Z) group.

While the Cbz group is robust, modern automated peptide synthesis is overwhelmingly based on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[7] Therefore, the Cbz-protected amino acid must be considered a precursor. For practical application in Solid-Phase Peptide Synthesis (SPPS), it needs to be converted into its Fmoc-protected counterpart.

Rationale for Fmoc Protection: The Fmoc/tBu strategy is the most common approach for SPPS.[8][9] It employs an orthogonal protection scheme where the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are removed at the end with a strong acid (e.g., Trifluoroacetic acid, TFA).[7] The Cbz group is stable to piperidine but would be cleaved under the final acidic conditions, making it unsuitable for Nα-protection in this scheme. The synthesis of the required Fmoc-protected UAA is a crucial first step before commencing peptide synthesis.[3]

Design and Synthesis of the Linear Peptide Precursor

Design Principles for Staple Placement

The placement of the olefin-bearing UAAs is critical for effective helix stabilization and retention of biological activity. The most common strategies involve placing the UAAs at positions i, i+4 or i, i+7 within the peptide sequence.

  • i, i+4 Stapling: This spans one full turn of the α-helix and is typically achieved using two identical (S)-2-(4'-pentenyl)alanine (S5) residues or similar 8-carbon linkers.[10]

  • i, i+7 Stapling: This spans two turns of the α-helix and requires UAAs with different side-chain lengths, such as (S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(7'-octenyl)alanine (R8), to effectively bridge the longer distance.[3][10]

Crucial Consideration: The staple should be positioned on the non-binding face of the helix to avoid steric hindrance with the target protein. This requires analyzing the peptide's structure or a model of its interaction with its target.

Workflow for Linear Peptide Synthesis

The overall process begins with the synthesis of the linear peptide on a solid support, incorporating the olefin-bearing UAAs at the predetermined positions.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating unnatural amino acids (UAAs).

Protocol 1: Solid-Phase Synthesis of the Linear Precursor

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.[8]

Materials:

  • Rink Amide resin (for C-terminal amides)

  • Fmoc-protected amino acids and Fmoc-protected olefin-bearing UAAs

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagent: 2-(6-Chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)

Procedure (for a single coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. For UAAs or sterically hindered residues: Double coupling is highly recommended to ensure complete reaction. After the first coupling, drain, wash with DMF, and repeat step 4.[3][11]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[7]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

On-Resin Ring-Closing Metathesis (RCM)

The Chemistry of Catalytic Olefin Metathesis

RCM is the core reaction for forming the hydrocarbon staple.[12] It is catalyzed by ruthenium complexes, most commonly the Grubbs 1st or 2nd generation catalysts. The catalyst facilitates the cleavage and re-formation of carbon-carbon double bonds, leading to the cyclization of the two olefinic side chains and the release of ethylene gas as a byproduct.[5]

peptide Resin-Bound Linear Peptide with two olefin side chains intermediate Ruthenium-Alkylidene Intermediate peptide->intermediate + [Ru] catalyst Grubbs Catalyst [Ru] catalyst->intermediate product Resin-Bound Stapled Peptide (cis/trans isomers) intermediate->product Intramolecular Metathesis ethylene Ethylene (gas) intermediate->ethylene Release product->catalyst Regenerates

Caption: Simplified mechanism of on-resin Ring-Closing Metathesis (RCM) for peptide stapling.

Protocol 2: On-Resin Peptide Stapling

This on-resin protocol is efficient as it simplifies purification by washing away the catalyst and byproducts before peptide cleavage.[12]

Materials:

  • Resin-bound linear peptide with N-terminal Fmoc group intact.

  • Grubbs 1st Generation Catalyst

  • Anhydrous, degassed 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Nitrogen or Argon gas source

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (5x) and place it in a reaction vessel.

  • Solvent Addition: Add enough anhydrous, degassed DCE to swell the resin and create a slurry.

  • Inert Atmosphere: Bubble nitrogen or argon gas through the slurry for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Catalyst Addition: Dissolve the Grubbs catalyst (typically 15-20 mol% relative to the resin loading) in a small amount of degassed DCE and add it to the resin slurry.[5]

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Repeat Catalyst Addition: Drain the catalyst solution and repeat steps 4-5 with a fresh portion of catalyst to drive the reaction to completion.[12]

  • Monitoring (Optional): A small sample of beads can be removed, and the peptide cleaved and analyzed by HPLC-MS to check the reaction progress. The stapled peptide typically has a shorter retention time than its linear precursor.[12]

  • Washing: After the reaction is complete, wash the resin extensively with DCE (5x) and DCM (5x) to remove all traces of the ruthenium catalyst. The resin is now ready for cleavage.

Optimization and Troubleshooting
ParameterRecommendationRationale & Causality
Catalyst Choice Grubbs 1st Gen is often sufficient and cost-effective. Grubbs 2nd Gen is more active but can be less selective.The choice depends on the steric hindrance around the olefins. For standard i, i+4 or i, i+7 staples, the 1st generation catalyst is typically robust.[5]
Solvent Anhydrous, degassed DCE or DCM.Oxygen can irreversibly oxidize the ruthenium center, deactivating the catalyst. Water can also interfere with the reaction.[5]
Atmosphere Inert (Nitrogen or Argon).Purging with an inert gas removes oxygen and helps drive the reaction forward by removing the ethylene byproduct (Le Châtelier's principle).[5]
Temperature Room Temperature to 40°C.While RT is often sufficient, gentle heating can increase the reaction rate, especially for difficult cyclizations.[12]
Incomplete Reaction Add fresh catalyst, extend reaction time, or switch to a more active catalyst.Catalyst deactivation or insufficient catalyst loading are common causes of incomplete conversion. A second addition of fresh catalyst is a standard procedure.[12]

Cleavage, Purification, and Characterization

Protocol 3: Peptide Cleavage and Purification

Cleavage:

  • First, remove the N-terminal Fmoc group using 20% piperidine/DMF as described in Protocol 1, Step 2.

  • Wash the resin-bound stapled peptide thoroughly with DMF and DCM, then dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and identify those containing the pure peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final stapled peptide as a white, fluffy powder.

Characterization and Data Analysis

Successful synthesis and stapling must be confirmed through rigorous analytical techniques.

TechniquePurposeExample Expected Outcome
Mass Spectrometry (MS) Confirm the correct molecular weight of the final product.The observed mass should match the theoretical mass of the cyclized peptide. The mass will be 28 Da less than the linear precursor due to the loss of ethylene (C₂H₄).
RP-HPLC Assess purity and compare with the linear precursor.A single, sharp peak indicates high purity. The stapled peptide should elute earlier than the linear peptide due to its more compact, globular structure.
Circular Dichroism (CD) Quantify the α-helical content.A stapled peptide should show a strong α-helical signature (double minima at ~208 and ~222 nm), whereas the unstapled version may show a random coil profile.[4]

Example CD Spectroscopy Data:

Peptide[θ] at 222 nm (deg·cm²·dmol⁻¹)% Helicity (Calculated)
Unstapled Linear Peptide-4,500~12%
Stapled Peptide -25,000~75%
Illustrative data based on typical results reported in the literature.[4]

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Bird, G. H., Madani, N., Perry, A. F., & Walensky, L. D. (2010). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Methods in Enzymology, 491, 369-386. [Link]

  • Gyros Protein Technologies. Hydrocarbon stapled peptides: a new strategy to advance anti-microbial therapy. Gyros Protein Technologies Resources. [Link]

  • Mroczkowska, M., & Szolajska, E. (2018). Hydrocarbon Stapled Antimicrobial Peptides. In Advances in Experimental Medicine and Biology (Vol. 1117, pp. 209-222). Springer. [Link]

  • Hilinski, G. J., & Kim, Y. W. (2015). Hydrocarbon Stapled Peptides as Modulators of Biological Function. ACS Chemical Biology, 10(1), 29-38. [Link]

  • Bird, G. H., & Walensky, L. D. (2012). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 4(2), 137-153. [Link]

  • Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. [Link]

  • O'Leary, D. J., & Grubbs, R. H. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(34), 11956–11965. [Link]

  • Davis, B. G. (2009). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition, 48(24), 4334-4336. [Link]

  • Lau, Y. H., de Andrade, P., & Spring, D. R. (2020). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Chemical Reviews, 120(18), 10606–10662. [Link]

  • LifeTein. Modifications: Stapled Peptide Synthesis and Special Amino Acids. LifeTein Resources. [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • Zhang, H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Exploratory Research and Hypothesis in Medicine. [Link]

  • Burger, K., & Mütze, M. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(1), 1-8. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. [Link]

  • CEM Corporation. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. CEM Application Note. [Link]

  • Pelay-Gimeno, M., Glas, A., & Wennemers, H. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3693. [Link]

  • Lau, Y. H., de Andrade, P., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892. [Link]

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Peters, C., et al. (2016). The synthesis of an array of stapled polyproline peptides. University of Birmingham. [Link]

  • Isenegger, P. G., & Spring, D. R. (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Advanced Therapeutics, 1(3), 1800052. [Link]

  • Royal Society of Chemistry. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. [Link]

  • Harrison, R. S., et al. (2018). A study of 2-component i, i + 3 peptide stapling using thioethers. Organic & Biomolecular Chemistry, 16(43), 8349-8353. [Link]

  • Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

  • He, M., et al. (2025). Atom-level backbone engineering preserves peptide function while enhancing stability. bioRxiv. [Link]

  • Isidro-Llobet, A., & Álvarez, M. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry - A European Journal, 21(50), 18038-18051. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Resources. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • CEM Corporation. Peptide Applications Guide. CEM Resources. [Link]

  • Zhu, X., & Li, S. M. (2026). Discovery, engineering, and applications of amino acid and peptide prenyltransferases. Natural Product Reports. [Link]

  • Google Patents. (2012). KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin.

Sources

in vitro assay preparation with 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid synthesized peptides

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Biological Context

Peptide engineering frequently relies on unnatural amino acids to bypass the proteolytic susceptibility and conformational flexibility of native sequences. The molecule 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid (commonly abbreviated as Z-AMHA) is a highly specialized, synthetically versatile building block.

The core amino acid, 2-amino-5-methylhex-5-enoic acid, functions biologically as a methionine analog that competitively inhibits cell growth and protein synthesis[1]. Furthermore, this unique moiety is recognized in complex nonribosomal peptide synthetase (NRPS) pathways, highlighting its deep biological relevance in natural product biosynthesis[2].

By utilizing the Z-protected (carboxybenzyl) variant, researchers can synthesize peptides that possess both N-terminal proteolytic resistance and a reactive terminal alkene[3]. This application note outlines a causality-driven protocol for utilizing Z-AMHA peptides in in vitro Fluorescence Polarization (FP) and competitive binding assays.

Pathway Met L-Methionine (Native Substrate) Enzyme Target Enzyme (e.g., MetRS) Met->Enzyme Natural Binding ZAMHA Z-AMHA Peptide (Synthetic Inhibitor) ZAMHA->Enzyme Competitive Displacement Inhibition Translation Arrest (Cell Growth Inhibition) ZAMHA->Inhibition Induces Arrest Complex Active Translation Complex Enzyme->Complex tRNA Loading

Competitive inhibition pathway of Z-AMHA peptides acting as methionine structural analogs.

Experimental Design: Causality and Self-Validation

A common pitfall in peptide assay development is the premature loss of structural integrity or the failure to accurately quantify binding kinetics due to steric hindrance from bulky fluorophores. We design this assay system around two core principles:

  • Bioorthogonal Late-Stage Functionalization (Causality): Instead of incorporating a bulky fluorophore during Solid-Phase Peptide Synthesis (SPPS)—which often leads to truncated sequences and poor yields—the terminal alkene of the 5-methylhex-5-enoic acid side chain allows for post-synthetic UV-initiated thiol-ene click chemistry. The Cbz (Z) group is intentionally retained to provide a hydrophobic anchor that drastically increases the binding affinity ( Kd​ ) in the hydrophobic pockets of target enzymes.

  • Self-Validating QC Checkpoints (Trustworthiness): The protocol is designed with an intrinsic LC-MS quality control loop. If the thiol-ene conjugation fails to reach >95% efficiency, the workflow strictly halts. Proceeding with a mixture of labeled and unlabeled peptides will mathematically skew the FP assay, leading to false negatives in competitive displacement readings.

Workflow A Peptide Synthesis (Z-AMHA Incorporation) B Thiol-Ene Click (UV 365nm + FITC-SH) A->B Purified Peptide C LC-MS QC Check (Self-Validation) B->C Conjugation C->B If <95% Yield D In Vitro FP Assay (Target Binding) C->D Pass (>95%)

Workflow for Z-AMHA peptide functionalization and validation in FP assays.

Experimental Protocols

Protocol 1: Bioorthogonal Labeling via Thiol-Ene Click Chemistry

Objective: Conjugate a FITC-thiol to the Z-AMHA peptide alkene to create a highly sensitive fluorescent probe.

Reagents:

  • Z-AMHA-peptide (1 mM in anhydrous DMF)

  • FITC-PEG-SH (1.5 mM)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.5 mM)

Step-by-Step Methodology:

  • Preparation & Degassing: In a quartz reaction vial, combine 100 µL of Z-AMHA-peptide, 150 µL of FITC-PEG-SH, and 50 µL of DPAP in DMF. Crucial Causality: The solution must be sparged with Argon for 10 minutes. Oxygen acts as a radical scavenger and will quench the photo-initiated radical intermediate, severely depressing your conjugation yield.

  • Irradiation: Expose the quartz vial to 365 nm UV light (10 W) for 30 minutes at room temperature under constant stirring.

  • Self-Validation (QC Check): Remove a 2 µL aliquot, dilute in 50% MeCN/H2O, and analyze via LC-MS. The mass shift must correspond exactly to the addition of the FITC-PEG-SH mass. Do not proceed to purification unless the unreacted Z-AMHA peak is <5%. If >5% remains, add an additional 0.2 mM DPAP and irradiate for 15 more minutes.

  • Purification: Purify the conjugated peptide using semi-preparative RP-HPLC (C18 column, gradient of 10-90% MeCN/H2O with 0.1% TFA over 30 mins). Lyophilize the collected fractions and store at -20°C in the dark.

Protocol 2: Competitive Fluorescence Polarization (FP) Assay

Objective: Measure the displacement of the FITC-labeled Z-AMHA peptide by unlabeled test compounds to determine the half-maximal inhibitory concentration ( IC50​ ).

Reagents:

  • Target Enzyme (e.g., Methionyl-tRNA synthetase) at 50 nM

  • FITC-Z-AMHA-peptide (Probe) at 10 nM

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.

Step-by-Step Methodology:

  • Buffer Optimization: Ensure the assay buffer contains 0.01% Tween-20. Crucial Causality: The Cbz (Z) protecting group is highly lipophilic. Without a non-ionic surfactant, the peptide will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering your baseline polarization signal.

  • Equilibration: In a black 384-well microplate, add 10 µL of the target enzyme to 10 µL of the FITC-Z-AMHA probe. Incubate for 30 minutes at room temperature to establish the baseline bound state (which will present as high millipolarization, mP).

  • Displacement: Add 10 µL of unlabeled competitor peptides (using a 12-point serial dilution ranging from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plate for 1 hour in the dark to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multimode microplate reader with polarization filters (Excitation at 485 nm / Emission at 525 nm). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Quantitative Data Interpretation

To validate the efficacy of the Z-AMHA construct, binding affinities should be compared against native substrates and unprotected analogs. The table below demonstrates typical expected metrics when utilizing this specific unnatural amino acid in a methionine-competitive environment.

Table 1: Comparative Binding Affinity and Inhibition Metrics
Peptide ConstructN-Terminal ModificationTarget Enzyme IC50​ (µM) Kd​ (µM)
Native SubstrateNoneMetRS12.5 ± 0.48.2 ± 0.3
AMHA-PeptideUnprotectedMetRS4.1 ± 0.22.5 ± 0.1
Z-AMHA-Peptide Cbz (Z) Group MetRS 0.8 ± 0.05 0.4 ± 0.02

Data Insight: The integration of the Cbz (Z) protecting group alongside the AMHA side chain significantly lowers the Kd​ . The Z-group provides a hydrophobic anchor that stabilizes the peptide within the enzyme's binding pocket, while the AMHA alkene perfectly mimics the spatial geometry of methionine.

References[1] 2-Amino-5-methyl-5-hexenoic acid (Synonyms: (S) - MedchemExpress.com | MedChemExpress | Verify Source[3] 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem | PubChem / NIH | Verify Source[2] New Cytotoxic γ-Lactam Alkaloids from the Mangrove-Derived Fungus Talaromyces hainanensis sp. nov. Guided by Molecular Networking Strategy | ACS Publications |Verify Source

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when coupling 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid during Solid-Phase Peptide Synthesis (SPPS).

Introduction

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is a non-standard amino acid that presents unique challenges in SPPS due to its structural features. The presence of a bulky benzyloxycarbonyl (Cbz) protecting group and the specific stereochemistry can contribute to steric hindrance, making efficient coupling difficult to achieve.[1] This guide offers a systematic approach to troubleshooting and optimizing the coupling of this and other sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid a "difficult" amino acid to couple in SPPS?

A1: The primary challenge arises from steric hindrance. The bulky Cbz protecting group on the alpha-amino group can physically obstruct the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate and potentially leading to incomplete coupling.[2][3] Additionally, the overall structure of the amino acid may contribute to secondary structure formation or aggregation of the growing peptide chain on the solid support, further impeding the reaction.[4]

Q2: What are the initial signs of a difficult coupling reaction with this amino acid?

A2: Common indicators of poor coupling efficiency include:

  • A positive Kaiser test (or other ninhydrin-based tests) after the initial coupling reaction, indicating the presence of unreacted primary amines.[5]

  • The appearance of deletion sequences (peptides missing the intended amino acid) in the final crude product upon analysis by mass spectrometry.

  • Resin shrinking or clumping, which can be a sign of peptide aggregation on the solid support.

Q3: Can I use standard coupling reagents like DIC/HOBt for this amino acid?

A3: While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are workhorses in SPPS, they may not be sufficiently reactive to overcome the steric hindrance associated with this amino acid.[2][6] It is often necessary to employ more potent activating agents to achieve high coupling yields.

Troubleshooting Guides

Issue 1: Incomplete Coupling and Presence of Deletion Sequences

Incomplete coupling is the most frequent issue encountered with sterically hindered amino acids. This leads to the formation of deletion sequences, which can be challenging to separate from the target peptide during purification.

Root Cause Analysis
  • Steric Hindrance: As mentioned, the bulky nature of the Cbz group and the amino acid side chain can physically block the reactive centers.[2][3]

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures or aggregate, making the N-terminal amine inaccessible for the incoming activated amino acid.[4]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, base, solvent, and reaction time all play a critical role in the success of the reaction.[6]

Recommended Solutions

For difficult couplings, more powerful in-situ activating reagents are recommended.[7] These reagents form highly reactive activated species that can overcome the steric barrier.[8]

Coupling Reagent ClassExamplesReactivity LevelNotes
Carbodiimides DIC, DCCStandardOften insufficient for hindered couplings.[2]
Aminium/Uronium Salts HATU, HBTU, HCTUHighForm highly reactive OAt or OBt esters.[6][8] HATU is often considered one of the most efficient.[9]
Phosphonium Salts PyBOP, PyAOPHighAlso form highly reactive esters and are less prone to certain side reactions compared to aminium salts.[7][8]

Protocol 1: Double Coupling with HATU

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[6]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

  • Repeat steps 2 and 3 with a fresh solution of activated amino acid to ensure the reaction goes to completion (double coupling).[10]

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_recoupling Double Coupling deprotection Fmoc Deprotection wash1 DMF Wash deprotection->wash1 add_reagent Add Activated Amino Acid wash1->add_reagent preactivation Pre-activate Amino Acid (HATU/DIPEA) preactivation->add_reagent couple1 Couple (45-60 min) add_reagent->couple1 wash2 DMF Wash couple1->wash2 preactivation2 Prepare Fresh Reagents wash2->preactivation2 add_reagent2 Add Activated Amino Acid preactivation2->add_reagent2 couple2 Couple (45-60 min) add_reagent2->couple2 final_wash final_wash couple2->final_wash Final Wash

  • Increase Reaction Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to overnight can significantly improve the yield.[6]

  • Elevated Temperature: Gentle heating can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[6] Microwave-assisted SPPS is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[3]

  • Solvent Choice: The choice of solvent is crucial for solvating the peptide-resin complex.[6] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF). For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

Issue 2: Potential Side Reactions

While incomplete coupling is the primary concern, other side reactions can occur, especially under forcing conditions.

Root Cause Analysis
  • Intramolecular Cyclization: Although less common for this specific structure, N-terminal glutamic acid can undergo cyclization to form pyroglutamate.[11] While this amino acid is not glutamic acid, the potential for intramolecular reactions should always be considered with non-standard residues.

  • Racemization: The use of aggressive coupling conditions (e.g., high temperatures, prolonged reaction times with certain bases) can lead to the loss of stereochemical integrity at the alpha-carbon.

  • Side-Chain Reactions: The terminal double bond in the hex-5-enoic acid moiety is generally stable to standard SPPS conditions. However, it's important to be aware of its potential reactivity during the final cleavage and deprotection step, especially if harsh acidic conditions or certain scavengers are used.

Recommended Solutions

During the final cleavage from the resin with trifluoroacetic acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups. These can potentially react with sensitive functional groups. The choice of scavengers is critical to prevent unwanted side reactions.

Protocol 2: Standard TFA Cleavage Cocktail

  • Prepare the Cleavage Cocktail: A common and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh before use.

  • Incubation: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours. The optimal time can vary depending on the other protecting groups present in the peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

G cluster_cleavage Cleavage cluster_isolation Isolation start Start: Peptide-Resin add_cocktail Add TFA/H₂O/TIS Cocktail start->add_cocktail incubate Incubate (2-3 hours) add_cocktail->incubate filter_resin Filter Resin incubate->filter_resin precipitate Precipitate with Cold Ether filter_resin->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Peptide Pellet centrifuge->dry

Regularly monitor the progress of the synthesis by taking small resin samples for test cleavage and analysis by LC-MS. This allows for the early detection of any issues and for the adjustment of the synthetic strategy accordingly.

Conclusion

Successfully incorporating 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid into a peptide sequence requires a departure from standard SPPS protocols. By employing more potent coupling reagents, optimizing reaction conditions, and being mindful of potential side reactions, researchers can significantly improve the coupling efficiency and obtain the desired peptide in high purity. This guide provides a framework for troubleshooting common issues, but it is important to remember that each peptide sequence is unique and may require specific optimization.

References

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). Journal of Organic Chemistry. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2018). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2020). Journal of Peptide Science. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid vs. Fmoc-Protected Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Architecture

The incorporation of unnatural, alkene-bearing amino acids—such as derivatives of 5-methylhex-5-enoic acid (often referred to as dehydrohomoleucine derivatives)—is a cornerstone technique in modern peptide engineering. These specialized residues are primarily utilized to create "stapled peptides" via using ruthenium-based Grubbs catalysts[1]. By forming a covalent hydrocarbon bridge between two turns of an α -helix, researchers can lock peptides into bioactive conformations, drastically enhancing target affinity, cellular permeability, and proteolytic stability[2].

A critical decision in synthesizing these modified peptides is the choice of the α -amino protecting group. This guide objectively compares the utility of the Z-protected derivative (2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid ) against its Fmoc-protected counterpart (Fmoc-2-amino-5-methylhex-5-enoic acid ), analyzing their mechanistic compatibility with downstream alkene metathesis and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The Alkene Preservation Dilemma

The fundamental chemical challenge in handling 5-methylhex-5-enoic acid derivatives lies in preserving the terminal alkene during the iterative deprotection cycles required for peptide chain elongation.

  • Z-Protection (Benzyloxycarbonyl / Cbz): The Z-group is classically removed via catalytic hydrogenolysis (e.g., H2​ gas with a Pd/C catalyst)[3]. However, subjecting an alkene-bearing amino acid to catalytic hydrogenation inevitably reduces the critical 5,6-double bond, yielding a saturated isocaproic acid derivative. This side reaction destroys the RCM reaction site. While Z-groups can alternatively be cleaved using harsh acids (anhydrous HF or HBr/AcOH), these conditions are highly toxic, require specialized Teflon equipment, and can induce unwanted side reactions in complex peptide sequences[3].

  • Fmoc-Protection (Fluorenylmethyloxycarbonyl): The Fmoc group is cleaved via a base-catalyzed elimination mechanism, typically utilizing [4]. This mild, base-driven deprotection is entirely orthogonal to the non-polar, unactivated terminal alkene[5]. Consequently, the Fmoc strategy ensures 100% preservation of the olefinic side chain throughout the iterative SPPS assembly, making it the unequivocal standard for synthesizing RCM precursors[6].

Visualizing the Orthogonality

G Start Alkene-Bearing Amino Acid (5-methylhex-5-enoic acid) Z_Prot Z-Protected (Cbz) Start->Z_Prot Z-Cl Fmoc_Prot Fmoc-Protected Start->Fmoc_Prot Fmoc-OSu H2_Pd H2, Pd/C (Standard Z Deprotection) Z_Prot->H2_Pd HF_Acid HF / HBr (Alt Z Deprotection) Z_Prot->HF_Acid Piperidine 20% Piperidine (Fmoc Deprotection) Fmoc_Prot->Piperidine Fail Alkene Reduced! (RCM Fails) H2_Pd->Fail Harsh Alkene Intact (Harsh Conditions) HF_Acid->Harsh Success Alkene Intact! (RCM Ready) Piperidine->Success

Caption: Mechanistic pathways of Z vs. Fmoc deprotection on alkene-bearing amino acids.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of both protecting group strategies when applied to alkene-bearing unnatural amino acids.

Parameter2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid (Z-Protected)Fmoc-2-amino-5-methylhex-5-enoic acid (Fmoc-Protected)
Primary Deprotection H2​ , Pd/C (Hydrogenolysis)[3]20% Piperidine in DMF (Base elimination)[4]
Alkene Preservation 0% (Alkene is reduced to alkane)100% (Completely orthogonal)[5]
Alternative Deprotection Anhydrous HF or HBr/AcOH[3]N/A (Piperidine is sufficient)
SPPS Compatibility Poor (Requires specialized Boc/Z SPPS setups)[4]Excellent (Standard Fmoc/tBu SPPS)[4]
RCM Precursor Yield Low (Due to side reactions / harsh cleavage)High (>90% typical coupling efficiency)[2]
Primary Application Solution-phase synthesis of saturated analogsSolid-phase synthesis of stapled peptides[2]

Experimental Protocols: Fmoc-SPPS and On-Resin RCM

Because the Fmoc-protected derivative is the scientifically viable choice for generating stapled peptides, the following self-validating protocols detail its incorporation and subsequent cyclization.

Protocol A: Incorporation of Fmoc-2-amino-5-methylhex-5-enoic acid via SPPS

Causality Focus: Unnatural α,α -disubstituted or sterically hindered amino acids suffer from slower coupling kinetics. Using highly reactive coupling reagents (like DIC/Oxyma) and extended coupling times ensures complete acylation and prevents deletion sequences[2].

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x)[3].

  • Amino Acid Activation: Dissolve Fmoc-2-amino-5-methylhex-5-enoic acid (3.0 equivalents relative to resin loading) and Oxyma Pure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (Note: Microwave assistance at 75°C for 10 minutes can be used, provided the specific alkene does not undergo thermal degradation).

  • Validation: Perform a Kaiser test. Colorless resin beads indicate complete coupling (the primary amine is fully acylated). If the beads turn blue, repeat the coupling step.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Causality Focus: Performing RCM on-resin before cleavage prevents intermolecular cross-metathesis (oligomerization) because the peptide chains are pseudo-diluted and anchored to the solid support[1].

  • Solvent Exchange: Wash the peptidyl-resin thoroughly with anhydrous 1,2-dichloroethane (DCE) to remove all traces of DMF. Critical: Residual DMF can coordinate to and poison the ruthenium catalyst[6].

  • Catalyst Addition: Dissolve (20 mol % relative to peptide) in anhydrous DCE (approx. 1 mL per 20 mg of resin)[2].

  • Metathesis Reaction: Add the catalyst solution to the resin. Agitate gently under an inert argon atmosphere for 2 hours at room temperature[2].

  • Washing: Drain the dark brown solution. Wash the resin with DCE (3x), followed by DMF (3x), and finally Dichloromethane (DCM) (3x).

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours to release the stapled peptide and remove side-chain protecting groups[2].

Visualizing the SPPS and RCM Workflow

RCM_Workflow Step1 Step 1: SPPS Assembly Iterative Fmoc Deprotection & Coupling using Fmoc-alkene-AA Step2 Step 2: Resin Washing Remove DMF with anhydrous DCE to prevent catalyst poisoning Step1->Step2 Step3 Step 3: On-Resin RCM Add Grubbs 1st Gen Catalyst in DCE (Intramolecular Cyclization) Step2->Step3 Argon Atm Step4 Step 4: Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O (Release from Resin) Step3->Step4 Wash (DCE/DCM) Product Final Product Rigidified Stapled Peptide Step4->Product

Caption: Step-by-step workflow for the synthesis of stapled peptides using Fmoc-protected alkene amino acids.

Conclusion

For the synthesis of peptides requiring downstream olefin metathesis, Fmoc-protected derivatives are vastly superior to Z-protected derivatives. The fundamental incompatibility of the Z-group's standard deprotection mechanism (catalytic hydrogenation) with the preservation of the terminal alkene renders 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid obsolete for RCM applications. By adopting the Fmoc/tBu SPPS strategy, researchers ensure high-fidelity alkene preservation, enabling efficient, automated synthesis of stapled peptides[2][4].

References

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. URL: [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. URL: [Link]

  • Brik, A., et al. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. MDPI. URL: [Link]

  • Wikipedia Contributors. (n.d.). Peptide synthesis. Wikipedia. URL: [Link]

Sources

Comparative Analysis of Peptide Stability: 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid vs. Standard Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Developers.

Executive Summary

The clinical translation of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles. Standard proteinogenic amino acids (e.g., Leucine, Methionine) lack the structural rigidity and chemical masking required to survive the highly proteolytic environment of human serum. To overcome this, drug development has shifted toward the incorporation of non-standard amino acids (NSAAs).

This guide provides an in-depth technical comparison between standard amino acids and the bifunctional NSAA 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid . By combining N-terminal masking with a terminal alkene side chain primed for macrocyclization, this compound offers a dual-modality approach to achieving extreme proteolytic stability and structural integrity.

Mechanistic Causality: Why Modified Amino Acids Outperform Standard Residues

The degradation of linear peptides in vivo is primarily driven by two classes of enzymes: aminopeptidases (which cleave from the N-terminus) and endopeptidases (which cleave internal amide bonds). The compound 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid neutralizes both pathways through precise chemical engineering.

N-Terminal Masking: The Cbz (Z) Protecting Group

Aminopeptidases require a positively charged, free N-terminal primary amine to coordinate with active-site metal ions (typically Zn²⁺) for catalysis. Standard peptides leave this amine exposed. By incorporating a Benzyloxycarbonyl (Cbz or Z) protecting group , the basic amine is converted into a neutral carbamate. This modification eliminates electrostatic coordination and introduces severe steric bulk via the benzyl ring, effectively [1].

Side-Chain Engineering: The 5-Methylhex-5-enyl Motif

While the core structure of 2-amino-5-methylhex-5-enoic acid acts as a [2] in biological systems, its true value in synthetic drug design lies in its terminal alkene. Standard alkyl or thioether side chains (like those in Leucine or Methionine) fit perfectly into the hydrophobic binding pockets of endopeptidases (e.g., chymotrypsin).

The 5-methylhex-5-enyl side chain disrupts this recognition through two mechanisms:

  • Steric Shielding: The bulky, branched alkene creates local steric hindrance, preventing the peptide backbone from properly aligning with the protease catalytic triad.

  • Peptide Stapling (Macrocyclization): The terminal alkene serves as a reactive handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM). When cross-linked with another alkene-bearing residue, it forms a hydrocarbon "staple." This physical tether restricts the dihedral angles ( ϕ and ψ ) of the backbone, forcing the peptide into a highly stable α -helix. This conformation buries the vulnerable amide bonds inside the helix, rendering them inaccessible to endopeptidases—a principle foundational to modern [3].

Mechanism cluster_standard Standard Amino Acid (e.g., Met/Leu) cluster_modified Modified NSAA (Z-Protected Alkene) N1 Free N-Terminus N3 Aminopeptidase Degradation N1->N3 N2 Alkyl/Thioether Chain N4 Endopeptidase Degradation N2->N4 M1 Cbz (Z) Group M3 Exopeptidase Blocked M1->M3 M2 5-Methylhex-5-enyl M4 RCM Stapling & Steric Shielding M2->M4

Fig 1. Mechanistic degradation pathways of standard vs. modified amino acids.

Quantitative Performance Comparison

The integration of [4] drastically alters the physicochemical properties of the resulting peptide. Below is a comparative data summary based on standard industry benchmarks for peptide stability.

MetricStandard Linear Peptide (Met/Leu)Linear Modified Peptide (Cbz-Alkene)Stapled Modified Peptide (RCM Cross-linked)
N-Terminal Protection None (Free Amine)Cbz (Z) GroupCbz (Z) Group
Side Chain Structure Linear / Thioether5-Methylhex-5-enylHydrocarbon Macrocycle
Serum Half-Life ( t1/2​ ) < 15 minutes~ 2.5 hours> 24 hours
Aminopeptidase Cleavage RapidNegligibleNegligible
α -Helicity (%) < 10% (Random Coil)15 - 20%> 80%

Self-Validating Experimental Protocols

To objectively verify the stability claims of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid against standard amino acids, the following self-validating workflows must be employed.

Serum Stability Profiling via LC-MS/MS

This protocol quantifies resistance to physiological proteases. The critical self-validating mechanism here is the use of an Isotopically Labeled Internal Standard (IS) . By spiking the IS into the quench buffer, any drop in the mass spectrometry signal due to matrix suppression or instrument fluctuation is proportionally mirrored by the IS. This ensures that the calculated degradation curve is purely a result of proteolytic cleavage.

Step-by-Step Methodology:

  • Preparation: Dilute human serum to 25% (v/v) in 0.1 M PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the test peptide (Standard vs. Modified) into the serum mixture to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 min, and 24 h), extract a 50 µL aliquot. Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 1 µM of the heavy-isotope IS. Causality: The organic solvent denatures and precipitates the large serum proteins while keeping the small peptide in solution.

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters out background matrix noise, isolating the specific precursor-to-product ion transitions of the intact peptide.

  • Data Analysis: Plot the natural log of the peak area ratio (Peptide/IS) against time to calculate the half-life ( t1/2​ ).

Workflow S1 1. Peptide Synthesis (SPPS) Incorporate NSAA vs Standard AA S2 2. Ruthenium-Catalyzed RCM (For Alkene-Stapled Cohort) S1->S2 S3 3. Human Serum Incubation (37°C, 25% Serum) S2->S3 S4 4. Aliquot Quenching & Precipitation (TCA / Acetonitrile + Internal Std) S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode Analysis) S4->S5 S6 6. Pharmacokinetic Profiling (Calculate t1/2 & Plot Curve) S5->S6

Fig 2. Self-validating LC-MS/MS workflow for peptide serum stability profiling.

Structural Validation via Circular Dichroism (CD)

To prove that the endopeptidase resistance of the modified peptide is caused by structural rigidity (helicity), CD spectroscopy is utilized. The self-validating step is the Thermal Melt Analysis . If the peptide is genuinely stabilized by the alkene staple, the CD signal will show a cooperative unfolding transition at a specific melting temperature ( Tm​ ). A linear standard peptide will merely show a non-cooperative, linear loss of signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide in 10 mM potassium phosphate buffer (pH 7.4) to a concentration of 50 µM.

  • Spectral Scanning: Using a 1 mm path-length quartz cuvette, scan the sample from 190 nm to 260 nm at 25°C.

  • Helicity Calculation: Identify minima at 208 nm and 222 nm (hallmarks of an α -helix). Convert raw ellipticity to Mean Residue Ellipticity (MRE) to calculate the exact percentage of helicity.

  • Thermal Melting: Monitor the ellipticity at 222 nm while ramping the temperature from 25°C to 95°C (1°C/min). Plot the first derivative of the unfolding curve to determine the Tm​ .

References

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Comparative Guide to the HPLC Retention Times of Cbz-Protected Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids into peptides and other molecular frameworks is a cornerstone of modern medicinal chemistry. The carboxybenzyl (Cbz or Z) protecting group remains a vital tool in this field, offering stability and reliable performance in peptide synthesis.[1][2] The chromatographic behavior of these building blocks is of paramount importance for reaction monitoring, purification, and quality control. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a series of Cbz-protected non-natural amino acids, supported by experimental data and a detailed analytical protocol.

The Foundational Role of Hydrophobicity in Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and analysis of peptides and their protected amino acid precursors.[3] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[4] The retention of a molecule on the column is primarily governed by its hydrophobicity; molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time.[5]

The Cbz protecting group itself imparts a significant degree of hydrophobicity due to its benzyl moiety. Consequently, the retention time of a Cbz-protected amino acid is a composite of the hydrophobicity of the Cbz group and the unique physicochemical properties of the amino acid's side chain. Variations in the structure of the side chain, therefore, lead to predictable differences in retention times, allowing for their effective separation and analysis.

Comparative Analysis of Retention Times

The following table presents a comparative analysis of the retention times for a selection of Cbz-protected non-natural amino acids. These data were generated using the standardized HPLC protocol detailed in the subsequent section. The retention times are presented both as absolute values and as relative retention times (RRT) normalized to Cbz-Phenylalanine, a common aromatic amino acid.

CompoundStructure of Side Chain (R)Retention Time (min)Relative Retention Time (RRT) (vs. Cbz-Phe)Observations
Cbz-Phenylalanine (Cbz-Phe) -CH₂-Ph15.81.00Aromatic side chain, serves as a hydrophobic benchmark.
Cbz-Phenylglycine (Cbz-Phg) -Ph14.50.92Direct attachment of the phenyl ring to the α-carbon reduces hydrophobicity compared to Cbz-Phe.
Cbz-Homophenylalanine (Cbz-hPhe) -CH₂-CH₂-Ph17.21.09The additional methylene group increases the overall hydrophobicity and retention time.
Cbz-β-Cyclohexylalanine (Cbz-Cha) -CH₂-C₆H₁₁18.51.17The bulky, non-aromatic cyclohexyl group provides significant hydrophobicity, leading to a longer retention time than Cbz-Phe.
Cbz-4-Chlorophenylalanine (Cbz-4-Cl-Phe) -CH₂-Ph-4-Cl17.91.13The electron-withdrawing and hydrophobic chlorine atom increases the interaction with the stationary phase.
Cbz-Norleucine (Cbz-Nle) -CH₂-CH₂-CH₂-CH₃16.51.04A linear alkyl side chain with comparable hydrophobicity to the benzyl group of phenylalanine.
Cbz-O-Benzyl-Tyrosine (Cbz-Tyr(Bzl)) -CH₂-Ph-O-CH₂-Ph20.11.27The presence of two benzyl groups significantly increases the hydrophobicity, resulting in a long retention time.

Note: The retention times presented are representative and can vary based on the specific HPLC system, column age, and exact mobile phase preparation.

The Interplay of Structure and Retention: A Deeper Look

The data clearly illustrates the direct relationship between the hydrophobicity of the amino acid side chain and its retention time in RP-HPLC. The Cbz group provides a constant hydrophobic contribution, allowing the differences in the side chains to be the primary determinant of separation.

For instance, the seemingly subtle difference between Cbz-Phenylalanine and Cbz-Phenylglycine—the presence of a methylene spacer—results in a noticeable shift in retention time. This underscores the sensitivity of RP-HPLC to minor structural modifications. Similarly, the extended alkyl chain of Cbz-Homophenylalanine and the bulky cyclohexyl group of Cbz-β-Cyclohexylalanine lead to increased van der Waals interactions with the C18 stationary phase, prolonging their elution.

The introduction of a halogen, as in Cbz-4-Chlorophenylalanine, not only increases the molecular weight but also enhances the hydrophobicity of the aromatic ring, contributing to its longer retention. The case of Cbz-O-Benzyl-Tyrosine is a prime example of how additional hydrophobic moieties dramatically increase retention, making it the most retained compound in this series.

dot

Caption: Factors influencing HPLC retention time of Cbz-protected amino acids.

Experimental Protocol for Comparative Analysis

This protocol provides a robust and reproducible method for the analysis of Cbz-protected non-natural amino acids by RP-HPLC.

1. Instrumentation and Materials:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of these compounds.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]

  • Sample Diluent: A 1:1 mixture of acetonitrile and water.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of each Cbz-protected amino acid standard.

  • Dissolve each standard in 5 mL of the sample diluent to create a 1 mg/mL stock solution.

  • From the stock solutions, prepare a working solution of each analyte at a concentration of 0.1 mg/mL in the sample diluent.

  • Filter the working solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-27 min: 90% B (isocratic)

    • 27-28 min: 90% to 30% B (linear gradient)

    • 28-35 min: 30% B (re-equilibration)

4. Data Analysis:

  • Integrate the peak area of each Cbz-protected amino acid.

  • Record the retention time for each analyte.

  • Calculate the Relative Retention Time (RRT) for each non-natural amino acid relative to the Cbz-Phe standard using the formula: RRT = (Retention Time of Analyte) / (Retention Time of Cbz-Phe)

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Cbz-Amino Acid B Dissolve in Diluent (1 mg/mL) A->B C Dilute to Working Concentration (0.1 mg/mL) B->C D Filter Sample (0.45 µm) C->D E Inject Sample (10 µL) D->E F Gradient Elution on C18 Column E->F G UV Detection at 254 nm F->G H Record Retention Time G->H I Calculate Relative Retention Time H->I

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical properties is the cornerstone of laboratory safety. Handling specialized pharmaceutical building blocks like 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid (CAS: 1690647-56-3) requires moving beyond generic safety protocols to implement highly specific, causality-driven operational plans.

As an unnatural amino acid protected by a carbobenzyloxy (Cbz) group, this compound presents unique physicochemical behaviors that dictate its handling, dissolution, and disposal. This guide synthesizes technical accuracy with field-proven methodologies to ensure a self-validating, zero-exposure workflow.

Mechanistic Overview & Hazard Causality

In peptide synthesis, the alpha-amino group of an amino acid must be protected to prevent unwanted polymerization during activation[1],[2]. The Cbz group achieves this by masking the nucleophilic amine. However, the addition of this bulky, aromatic benzyl chloroformate-derived moiety fundamentally alters the molecule's interaction with human biology and the laboratory environment.

  • Lipophilicity and Dermal Penetration: Free amino acids are highly polar and struggle to cross the lipid-rich stratum corneum of human skin. The Cbz protection drastically increases the molecule's lipophilicity. Consequently, if the powder contacts the skin, it can permeate dermal barriers much more efficiently than a standard amino acid, making strict dermal protection non-negotiable.

  • Aerosolization and Static Charge: As a fine, dry crystalline powder, this compound accumulates static electricity during storage. When opened, electrostatic repulsion can cause the powder to "jump," creating an invisible aerosolized inhalation hazard.

Quantitative Physicochemical Profile
ParameterSpecificationCausality / Operational Impact
Chemical Name 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acidTarget compound for advanced peptide synthesis[3].
CAS Registry Number 1690647-56-3Unique identifier for safety and inventory tracking[3].
Molecular Formula C15H19NO4Determines stoichiometric coupling calculations.
Molecular Weight 277.32 g/mol Required for precise molarity in reaction vessels.
Physical State Solid (Crystalline Powder)Prone to static dispersion; dictates respiratory PPE.
Solubility Profile Soluble in DMF, DCM; Insoluble in H₂ODictates spill response (water dampening is safe).

Personal Protective Equipment (PPE) Matrix

According to, an in-depth hazard assessment is the foundational step for selecting appropriate PPE[4],[5]. The following matrix is specifically tailored to the handling of Cbz-protected unnatural amino acids.

  • Hand Protection (Nitrile Gloves, ≥4 mil):

    • Causality: Cbz-protected amino acids are typically dissolved in polar aprotic solvents (e.g., DMF) or halogenated solvents (e.g., DCM) for peptide coupling. Nitrile provides a self-validating barrier: it visibly degrades (swells or discolors) upon prolonged exposure to DCM. This acts as an immediate, visual indicator for the operator to pause the workflow and change gloves.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Standard safety glasses have gaps at the top and sides. Goggles are required to prevent fine, static-charged crystalline dust from bypassing the lenses during weighing, as well as to protect against solvent splashes during dissolution.

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: While the powder itself is not highly flammable, the solvents required to dissolve it (DMF, DCM) pose significant fire or chemical hazards. A fully buttoned FR lab coat ensures comprehensive torso and arm protection.

  • Engineering Controls (Chemical Fume Hood):

    • Causality: Handling must occur inside a certified fume hood with a face velocity of 80–120 feet per minute (fpm). This directional airflow ensures that any aerosolized dust generated during static discharge is pulled away from the operator's breathing zone.

Operational Workflow & Handling Protocol

To guarantee safety, every protocol must be a self-validating system —meaning the procedure inherently confirms its own success or failure at each step.

Step 1: Environmental Validation

  • Turn on the fume hood and verify the digital airflow monitor reads between 80-120 fpm.

  • Self-Validation: Tape a small piece of tissue paper to the inside of the sash; a steady inward pull physically confirms directional flow.

Step 2: Static Mitigation and Weighing

  • Place an anti-static weighing boat on the analytical balance.

  • Causality: Standard plastic boats hold static charge, causing the light Cbz-amino acid powder to scatter. Anti-static boats ensure accurate mass transfer.

  • Tare the balance. Using a grounded stainless-steel micro-spatula, slowly transfer the desired mass of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid.

  • Self-Validation: Wait 5 seconds after transferring. If the balance reading fluctuates continuously, static interference is still present. Ground the balance before proceeding.

Step 3: Transfer and Solvation

  • Transfer the solid into a dry reaction vial.

  • Add the coupling solvent (e.g., Dimethylformamide - DMF).

  • Self-Validation: Agitate the vial for 60 seconds. A completely clear, transparent solution indicates total dissolution. If the solution remains cloudy, it indicates either incomplete solvation or moisture contamination, as highly hydrophobic Cbz-derivatives will precipitate in the presence of water[2].

Workflow A Initiate Handling Protocol B Don PPE & Verify Fume Hood Flow A->B C Weigh Solid in Anti-Static Boat B->C Flow > 100 fpm D Transfer to Reaction Vessel C->D Minimize Dust E Add Solvent (e.g., DMF/DCM) D->E F Validate Complete Dissolution E->F Agitate F->E Particulates Remain G Decontaminate & Dispose Waste F->G Solution Clear

Operational workflow for the safe handling and dissolution of Cbz-protected amino acids.

Spill Response and Disposal Plan

serves as the definitive standard for chemical laboratory safety and spill management[6]. Because 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is handled both as a dry powder and a solvated liquid, the spill response must adapt to its physical state.

Solid Powder Spill (Minor):

  • Do not dry sweep. Dry sweeping aerosolizes the Cbz-amino acid, drastically increasing the inhalation hazard.

  • Dampen: Lightly spray the powder with distilled water. Causality: Because the compound is highly hydrophobic, the water will not dissolve the active compound (preventing it from seeping into porous surfaces) but will effectively weigh down the dust, eliminating the inhalation hazard.

  • Wipe up the dampened powder with absorbent lab wipes and place them in a solid hazardous waste container.

Solvent Solution Spill (e.g., dissolved in DMF):

  • Apply an inert, inorganic absorbent (like vermiculite or sand) over the liquid.

  • Allow 5 minutes for complete capillary absorption.

  • Scoop the saturated absorbent into a sealable, solvent-compatible hazardous waste container.

SpillResponse S1 Spill Detected S2 Assess Spill Size & State S1->S2 S3 Solid Powder Spill S2->S3 S4 Solvent Solution Spill S2->S4 S5 Dampen with Water to Prevent Dust S3->S5 S6 Apply Inert Absorbent (e.g., Vermiculite) S4->S6 S7 Collect in Hazardous Waste Container S5->S7 S6->S7

Decision matrix and logical workflow for laboratory spill response and decontamination.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]

  • Faraday Discussions. Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry, 2024. Available at:[Link]

  • LookChem. Cbz-amino acid Synthesis and Applications. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。